molecular formula C14H17N3O3 B8045812 tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate

Cat. No.: B8045812
M. Wt: 275.30 g/mol
InChI Key: DTQUHRRGQQEASZ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected indole derivative featuring a (Z)-configured N'-hydroxycarbamimidoyl substituent at the 3-position.

Properties

IUPAC Name

tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-10(12(15)16-19)9-6-4-5-7-11(9)17/h4-8,19H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQUHRRGQQEASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate typically involves the following steps:

  • Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis or other methods.

  • Carboxylation: The indole core is then carboxylated to introduce the carboxylate group.

  • Hydroxycarbamimidoyl Introduction: The hydroxycarbamimidoyl group is introduced using reagents such as hydroxylamine and carbonyl compounds under specific reaction conditions.

  • Tert-Butylation: Finally, the tert-butyl group is added using tert-butylating agents like tert-butyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylate group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted indole or carboxylate derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biological processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate with structurally related indole derivatives, focusing on substituent effects, synthetic yields, and physical properties.

Table 1: Key Structural and Physical Data of Comparable Compounds

Compound Name Substituent at Indole 3-Position Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Reference
This compound (Target) (Z)-N'-hydroxycarbamimidoyl C₁₅H₁₈N₃O₃* 288.32* N/A N/A
tert-butyl 3-(2-((5-benzamido-2-(methoxycarbonyl)pyrimidin-4-yl)oxy)ethyl)-1H-indole-1-carboxylate Ethyl-pyrimidinyloxy (complex substituent) C₂₈H₂₉N₅O₆ 543.56 65 158
tert-butyl 3-((methylimino)methyl)-1H-indole-1-carboxylate (3n) Methyliminomethyl C₁₅H₁₈N₂O₂ 258.32 91 92–94
tert-butyl 3-acetyl-1H-indole-1-carboxylate (95b) Acetyl C₁₅H₁₇NO₃ 259.30 58 Oil (no mp)
tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate (III-23b) Cyanomethyl C₁₅H₁₆N₂O₂ 256.30 N/A N/A

Note: Molecular formula and weight for the target compound are inferred from azetidine analog data in , adjusted for indole core.

Key Observations

Substituent Complexity and Yield: The ethyl-pyrimidinyloxy derivative () exhibits lower yield (65%) due to steric and electronic challenges in multi-step synthesis. In contrast, simpler substituents like methyliminomethyl () achieve higher yields (91%) under optimized organocatalytic conditions . The target compound’s N'-hydroxycarbamimidoyl group may reduce synthetic efficiency compared to less polar substituents (e.g., acetyl or cyanomethyl) due to competing side reactions (e.g., tautomerization or oxidation) .

Physical Properties: Melting points correlate with substituent rigidity. The ethyl-pyrimidinyloxy derivative (mp 158°C) forms a crystalline solid, while the methyliminomethyl analog (mp 92–94°C) shows moderate crystallinity. The target compound’s polar hydroxycarbamimidoyl group could enhance solubility in polar solvents but reduce thermal stability .

Functional Group Reactivity: The cyanomethyl group () enables further functionalization (e.g., nucleophilic addition), whereas the N'-hydroxycarbamimidoyl group may act as a ligand for metal coordination or participate in redox reactions .

Biological Activity

The compound tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate is a member of the indole family, which has garnered attention due to its diverse biological activities. Its structure includes a tert-butyl group and a hydroxycarbamimidoyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.308 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)n1cc(\C(N)=N...

Biological Activity Overview

Research indicates that compounds containing indole structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized in the following sections.

Anticancer Activity

Studies have demonstrated that indole derivatives can exhibit potent anticancer properties. For instance, modifications of indole structures have led to compounds with significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC₅₀ (µM)
This compoundHuman colon adenocarcinoma (HT-29)TBD
Other derivativesHuman lung adenocarcinoma (LXFA 629)TBD

Case Study : A derivative of this compound was tested against a panel of human tumor cell lines, showing promising results with an IC₅₀ value in the low micromolar range against specific lines such as ovarian and renal cancers .

The proposed mechanism of action for indole derivatives often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation. For example, certain compounds have been shown to inhibit lactate dehydrogenase-A (LDH-A), a key enzyme in cancer metabolism . This inhibition can lead to reduced energy production in rapidly dividing cells, contributing to their anticancer effects.

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. The presence of functional groups such as hydroxycarbamimidoyl may enhance their ability to interact with microbial targets.

Research Findings

Research has indicated that certain indole compounds exhibit activity against bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis pathways. However, specific data on the antimicrobial efficacy of this compound is limited and warrants further investigation.

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